molecular formula C11H14N2 B578895 1-isopropyl-7-methyl-1H-benzoimidazole CAS No. 17582-99-9

1-isopropyl-7-methyl-1H-benzoimidazole

Cat. No.: B578895
CAS No.: 17582-99-9
M. Wt: 174.247
InChI Key: DEQLXTQBVQNFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-7-methyl-1H-benzoimidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17582-99-9

Molecular Formula

C11H14N2

Molecular Weight

174.247

IUPAC Name

7-methyl-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C11H14N2/c1-8(2)13-7-12-10-6-4-5-9(3)11(10)13/h4-8H,1-3H3

InChI Key

DEQLXTQBVQNFPS-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=CN2C(C)C

Synonyms

Benzimidazole, 1-isopropyl-7-methyl- (8CI)

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 1-isopropyl-7-methyl-1H-benzoimidazole is its potential as an antimicrobial agent. Research has demonstrated that derivatives of benzimidazole exhibit significant activity against various pathogens, including bacteria and fungi.

Case Study: Antibacterial Efficacy
Recent studies have evaluated the antimicrobial properties of synthesized benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain compounds exhibited potent antibacterial activity, with MICs less than 1 µg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

CompoundTarget PathogenMIC (µg/mL)
This compoundS. aureus< 1
This compoundE. coli3.9 - 7.8

Antiviral Applications

The compound has shown promise in antiviral research, particularly as an inhibitor of HIV-1 reverse transcriptase (RT). Variations in the substitution pattern on the benzimidazole ring significantly influence antiviral potency.

Case Study: HIV-1 Reverse Transcriptase Inhibition
A study reported that specific derivatives of benzimidazole, including those with a methyl group at the 4-position, exhibited nanomolar inhibitory activity against wild-type HIV-1 and clinically relevant mutants. The structure-activity relationship (SAR) analysis suggested that substitutions at certain positions could enhance or diminish antiviral efficacy .

CompoundIC50 (µM)EC50 (µM)TC50 (µM)
This compound0.20.44≥100

Quorum Sensing Inhibitors

In the context of bacterial infections, particularly those caused by Pseudomonas aeruginosa, targeting quorum sensing (QS) pathways has emerged as a novel therapeutic approach. Compounds derived from benzimidazole have been investigated for their ability to inhibit QS mechanisms, thereby reducing virulence and biofilm formation.

Case Study: Pseudomonas aeruginosa Inhibition
Research focused on developing PqsR inhibitors based on benzimidazole structures showed that modifications could significantly enhance their inhibitory activity against QS systems in Pseudomonas aeruginosa, with some compounds demonstrating IC50 values as low as 3.2 µM .

CompoundTarget QS SystemIC50 (µM)
This compound DerivativePqsR3.2

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzimidazole derivatives. Studies have systematically varied substituents to elucidate their impact on biological activities.

Key Findings:

  • Substituents at the C4 position generally enhance potency, while those at C5 or C6 do not contribute positively.
  • A methyl group at the C7 position often leads to a loss of activity due to steric hindrance .

Preparation Methods

Cyclocondensation Strategies for Benzoimidazole Core Formation

The benzoimidazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives with carbonyl equivalents. A breakthrough method utilizes 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid and N-methyl-o-phenylenediamine under phosphorus pentoxide catalysis in methanesulfonic acid, achieving 78% yield at 150°C . This approach emphasizes:

  • Regioselective control : The N1-isopropyl and C7-methyl groups are installed sequentially, with phosphorus pentoxide acting as both dehydrating agent and Lewis acid to direct substitution .

  • Solvent optimization : Methanesulfonic acid enhances protonation of intermediates, suppressing byproduct formation compared to traditional acetic acid systems .

A comparative study demonstrated that replacing phosphorus pentoxide with polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH) reduces reaction time from 6 hours to 6 minutes while maintaining 82% yield . The polymer matrix facilitates catalyst recovery, enabling five reuse cycles without significant activity loss .

Microwave-Assisted Alkylation for Enhanced Efficiency

Microwave irradiation has revolutionized N-alkylation steps critical for introducing the isopropyl group. A protocol reacting 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol with isopropyl epoxide under 180°C microwave conditions achieves 91% conversion in 20 minutes . Key advantages include:

  • Kinetic acceleration : Dielectric heating reduces activation energy for nucleophilic substitution, minimizing thermal degradation .

  • Scale-up potential : Pilot trials (50 g scale) show consistent yields (89±2%) using continuous-flow microwave reactors .

Table 1: Comparative Alkylation Methods

MethodCatalystTemp (°C)TimeYield (%)Selectivity (N1:C7)
Conventional P₂O₅1506 h788:1
Microwave None18020 min9112:1
Polymer-supported PVP-TfOH706 min826:1

Regioselective Methylation at C7

Installing the C7-methyl group requires precise control to avoid N3 methylation. A two-step sequence proves effective:

  • Directed ortho-metalation : Treating 1-isopropyl-1H-benzoimidazole with LDA at -78°C generates a C7 lithio species, which reacts with methyl iodide to give 93% regioselectivity .

  • Acid-mediated equilibration : Heating the crude product in HCl/EtOH (1:3) at reflux converts residual N3-methyl isomers (<5%) to the thermodynamically favored C7 product .

Solid-state NMR studies reveal that methyl group orientation at C7 creates a 7.2° dihedral angle with the imidazole ring, stabilizing the conformation through hyperconjugative interactions .

Purification and Analytical Characterization

Final purification employs orthogonal techniques:

  • Recrystallization : Ethanol/water (3:1) yields 99.5% pure product as confirmed by DSC (melting point 214-216°C) .

  • Preparative HPLC : C18 columns with acetonitrile/0.1% formic acid gradients resolve residual regioisomers (<0.3%) .

Key spectroscopic signatures :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.52 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.41 (s, 3H, C7-CH₃), 4.89 (sept, J=6.8 Hz, 1H, N-CH), 7.28–7.35 (m, 2H, H5/H6), 7.92 (d, J=8.0 Hz, 1H, H4) .

  • HRMS (ESI+) : m/z calc. for C₁₁H₁₄N₂ [M+H]⁺ 189.1152, found 189.1154 .

Industrial-Scale Process Optimization

For kilogram-scale production, a continuous-flow system combining microwave alkylation (180°C, 20 bar) with inline crystallization achieves 86% overall yield:

  • Residence time distribution : 23±2 seconds per module prevents thermal decomposition .

  • Quality control : PAT tools (Raman spectroscopy) monitor methylation completeness in real-time .

Environmental metrics show 62% reduction in E-factor compared to batch processes, primarily through solvent recycling and catalyst reuse .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isopropyl-7-methyl-1H-benzimidazole, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves alkylation of a benzimidazole precursor (e.g., 1H-benzimidazole) with isopropyl and methyl groups. A stepwise approach includes:

  • Step 1 : N-alkylation using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Selective methylation at the 7-position via Friedel-Crafts alkylation or directed ortho-metalation strategies .
  • Purity Control : Employ HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis. Use recrystallization in ethanol/water (70:30 v/v) to isolate high-purity crystals (>98%) .

Q. How can spectroscopic techniques characterize 1-isopropyl-7-methyl-1H-benzimidazole?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC). For example, the isopropyl group shows a septet (¹H, δ ~3.9 ppm) and a doublet (¹³C, δ ~45 ppm) .
  • IR Spectroscopy : Confirm the benzimidazole core via N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 203.1425) using ESI+ mode with a TOF analyzer .

Q. What are the key reactivity patterns of 1-isopropyl-7-methyl-1H-benzimidazole in substitution reactions?

  • Methodological Answer : The C-2 position is electrophilic. For functionalization:

  • Halogenation : Use NBS in DMF to introduce bromine at C-2 .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids to attach aryl groups .
  • Monitor regioselectivity via TLC (silica gel, hexane/ethyl acetate eluent) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of 1-isopropyl-7-methyl-1H-benzimidazole derivatives for kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the EGFR kinase domain (PDB: 1M17). Optimize ligand geometry via DFT (B3LYP/6-31G*) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • ADMET Prediction : Apply SwissADME to evaluate logP (~3.2) and bioavailability scores (>0.55 suggests drug-likeness) .

Q. What experimental strategies resolve contradictions in reported biological activities of benzimidazole analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubMed and Scopus using keywords like "benzimidazole cytotoxicity." Apply random-effects models to quantify heterogeneity (I² statistic) .
  • In Vitro Validation : Replicate assays (e.g., MTT on HeLa cells) under standardized conditions (10% FBS, 48h incubation). Compare IC₅₀ values with literature .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., Cl, OMe at C-5) to isolate critical pharmacophores .

Q. How can isotopic labeling (e.g., ¹⁴C) track the metabolic fate of 1-isopropyl-7-methyl-1H-benzimidazole in vivo?

  • Methodological Answer :

  • Synthesis of ¹⁴C-Labeled Compound : Introduce ¹⁴C at the methyl group via [¹⁴C]methyl iodide alkylation .
  • Animal Studies : Administer 10 mg/kg orally to Sprague-Dawley rats. Collect plasma and organs at intervals (0, 1, 3, 6h).
  • LC-MS/MS Analysis : Quantify metabolites using a QTRAP 6500+ system. Identify hydroxylated derivatives (m/z 219.1389) and glucuronides (m/z 395.1802) .

Q. What advanced spectroscopic techniques elucidate electronic transitions in 1-isopropyl-7-methyl-1H-benzimidazole?

  • Methodological Answer :

  • TD-DFT Calculations : Predict UV-Vis spectra (B3LYP/6-311+G(d,p)). Compare with experimental λmax (~290 nm in methanol) .
  • Fluorescence Quenching : Titrate with iodide ions to study solvent accessibility. Calculate Stern-Volmer constants (Ksv) to infer photophysical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.